

# An In-depth Technical Guide to 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde

CAS No.: 423156-83-6

Cat. No.: B1606681

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## Authored by: Gemini, Senior Application Scientist

### Abstract

This technical guide provides a comprehensive overview of **3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde**, a derivative of isovanillin, a key intermediate in organic synthesis. This document details its chemical identity, including its definitive CAS number, structural formula, and key physicochemical properties. A robust and validated synthetic protocol for its preparation via Williamson ether synthesis is presented, grounded in established chemical principles. The guide further explores the analytical characterization of this compound, referencing crystallographic data and discussing standard spectroscopic methods. Finally, it delves into the prospective applications of this molecule within drug discovery and medicinal chemistry, drawing parallels with the known biological activities of related isovanillin and vanillin ethers, particularly in the realm of antimicrobial agents. This guide is intended to be a critical resource for researchers engaged in the synthesis and evaluation of novel therapeutic agents.

## Chemical Identity and Physicochemical Properties

**3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde** is a substituted benzaldehyde, characterized by a 4-chlorobenzyl ether linkage at the 3-position of a 4-methoxybenzaldehyde scaffold. This compound is a derivative of isovanillin (3-hydroxy-4-methoxybenzaldehyde), a naturally occurring phenolic aldehyde.[1] The introduction of the 4-chlorobenzyl group significantly modifies the lipophilicity and electronic properties of the parent isovanillin molecule, making it a compound of interest for further chemical derivatization and biological screening.

### Core Chemical Identifiers

A precise identification of a chemical entity is paramount for regulatory compliance, patent claims, and scientific reproducibility. The definitive identifiers for **3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde** are summarized in the table below.

Identifier	Value	Source
CAS Number	423156-83-6	[2],
Molecular Formula	C <sub>15</sub> H <sub>13</sub> ClO <sub>3</sub>	[3]
Molecular Weight	276.71 g/mol	[3]
IUPAC Name	3-[(4-chlorophenyl)methoxy]-4-methoxybenzaldehyde	
InChI	1S/C15H13ClO3/c1-18-14-7-4-12(9-17)8-15(14)19-10-11-2-5-13(16)6-3-11/h2-9H,10H2,1H3	[4]
InChIKey	YAOBGNSGZATOPE-UHFFFAOYSA-N	[4]
Canonical SMILES	COC1=C(C=C(C=C1)C=O)OC C2=CC=C(C=C2)Cl	

### Physicochemical Data

The physical and chemical properties of a compound are critical for its handling, formulation, and mechanism of action. The data presented here is based on crystallographic studies and computational predictions.

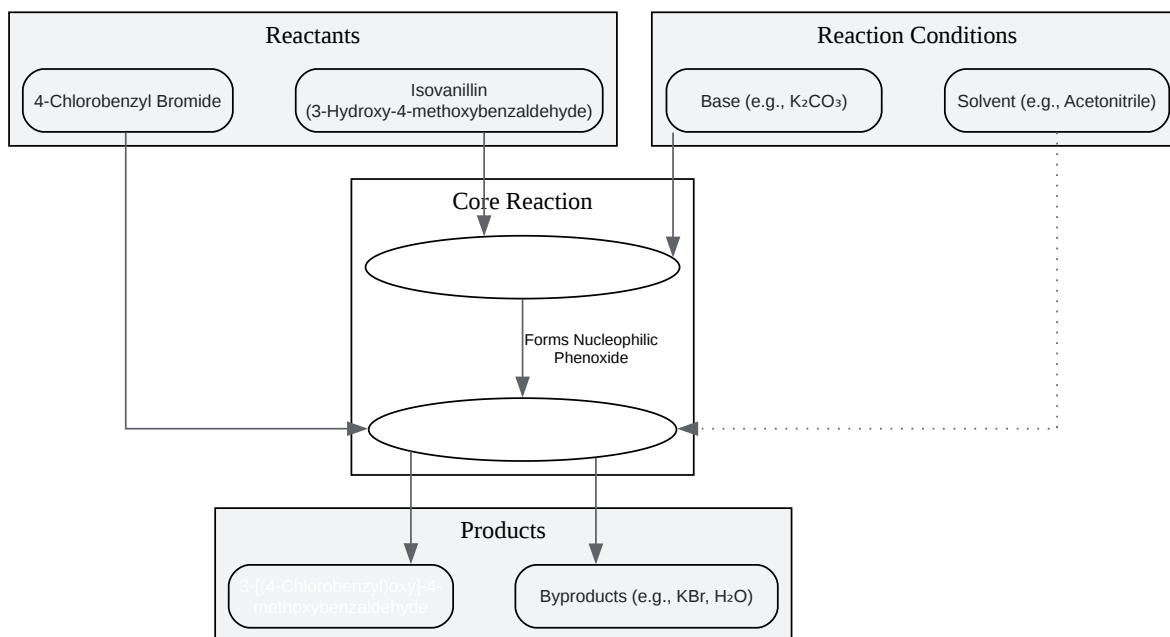
Property	Value	Source and Remarks
Physical State	Colorless block-like crystals	Based on X-ray crystallography data.[3]
Crystal System	Monoclinic	[3]
Space Group	P2 <sub>1</sub> /c	[3]
Calculated Density	1.372 Mg m <sup>-3</sup>	[3]
Solubility	Expected to be soluble in common organic solvents like acetonitrile, DMSO, and DMF.	Inferred from the synthesis protocol and general properties of similar aromatic ethers.

## Synthesis and Mechanism

The synthesis of **3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde** is reliably achieved through the Williamson ether synthesis. This classic and robust nucleophilic substitution reaction provides a high-yielding and straightforward route to the target molecule. The causality behind this experimental choice lies in the high acidity of the phenolic proton of isovanillin and the reactivity of the benzylic halide.

## Synthetic Workflow

The overall synthetic strategy involves the deprotonation of the hydroxyl group of isovanillin to form a nucleophilic phenoxide, which then displaces the bromide from 4-chlorobenzyl bromide.



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Caption: Synthetic workflow for **3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde**.

## Detailed Experimental Protocol

This protocol is adapted from the synthesis described in the crystallographic study of the title compound.[3]

Materials:

- 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin) (1.0 eq)
- 1-(Bromomethyl)-4-chlorobenzene (4-Chlorobenzyl bromide) (1.0 eq)
- Anhydrous Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>) (1.5 eq)

- Anhydrous Acetonitrile (CH<sub>3</sub>CN)

Procedure:

- To a solution of 3-hydroxy-4-methoxybenzaldehyde (10 mmol, 1.52 g) in anhydrous acetonitrile (100 ml), add anhydrous potassium carbonate (15 mmol, 2.07 g).
- Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
- Add 1-(bromomethyl)-4-chlorobenzene (10 mmol, 2.05 g) to the reaction mixture.
- Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane).
- Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
- Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure **3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde**.

Self-Validation: The purity of the final product should be assessed by melting point determination and spectroscopic analysis (NMR, IR, and MS). The expected outcome is a crystalline solid.

## Analytical Characterization

A thorough analytical characterization is essential to confirm the structure and purity of the synthesized compound.

## X-ray Crystallography

The definitive three-dimensional structure of **3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde** has been elucidated by single-crystal X-ray diffraction.<sup>[3]</sup> The study

confirms the connectivity of the atoms and reveals key structural features. The isovanillin group is essentially planar, and it forms a dihedral angle of  $81.31(8)^\circ$  with the chlorobenzene ring.[3] The crystal packing is stabilized by weak intermolecular C—H $\cdots$ O hydrogen bonds.[3]

## Spectroscopic Data (Predicted and Analog-Based)

While a full, publicly accessible set of spectra for the title compound is not available, data can be inferred from closely related analogs and computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  NMR: Expected signals would include a singlet for the aldehyde proton ( $\sim 9.8$ - $10.0$  ppm), aromatic protons in the ranges of  $6.9$ - $7.6$  ppm, a singlet for the benzylic methylene protons ( $\sim 5.1$  ppm), and a singlet for the methoxy protons ( $\sim 3.9$  ppm).
- $^{13}\text{C}$  NMR: The aldehyde carbonyl carbon would appear around  $191$  ppm. Aromatic carbons would be in the  $110$ - $155$  ppm range, the benzylic carbon around  $70$  ppm, and the methoxy carbon around  $56$  ppm. A predicted  $^{13}\text{C}$  NMR spectrum is available on SpectraBase, though the full dataset requires a subscription.[5]

Infrared (IR) Spectroscopy: Key vibrational frequencies are expected for the functional groups present:

- $\sim 2850$ - $2750$   $\text{cm}^{-1}$  (C-H stretch of the aldehyde)
- $\sim 1700$ - $1680$   $\text{cm}^{-1}$  (C=O stretch of the aldehyde)
- $\sim 1600$ ,  $1500$ ,  $1450$   $\text{cm}^{-1}$  (C=C stretching in the aromatic rings)
- $\sim 1250$ - $1000$   $\text{cm}^{-1}$  (C-O stretching of the ether and methoxy groups)

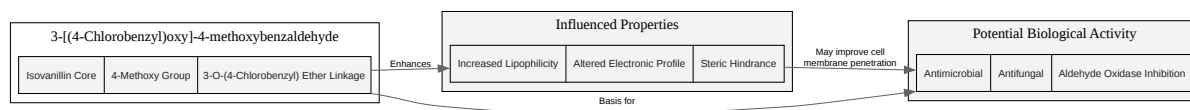
Mass Spectrometry (MS): The molecular ion peak ( $M^+$ ) would be expected at  $m/z$  corresponding to the molecular weight ( $276.71$ ). Isotopic peaks for the chlorine atom ( $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  in an approximate  $3:1$  ratio) would be observed for the molecular ion and chlorine-containing fragments.

## Applications in Drug Discovery and Development

While specific biological activities for **3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde** are not extensively documented in public literature, the isovanillin scaffold is a well-established pharmacophore. Derivatives of vanillin and isovanillin have shown a wide range of biological activities, suggesting that the title compound is a promising candidate for further investigation.

## Potential as an Antimicrobial Agent

The parent molecule, vanillin, and its derivatives are known to possess antibacterial and antifungal properties.[6] The introduction of a halogenated benzyl group, such as the 4-chlorobenzyl moiety, has been shown in other molecular scaffolds to enhance antimicrobial activity.[7] The increased lipophilicity of the benzylated ether compared to isovanillin may facilitate its passage through microbial cell membranes, potentially leading to enhanced efficacy. Studies on related isovanillin derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[8]



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Caption: Relationship between structure and potential biological activity.

## Role as a Synthetic Intermediate

Beyond its own potential bioactivity, **3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde** serves as a valuable intermediate for the synthesis of more complex molecules. The aldehyde functional group is highly versatile and can be readily converted into other functionalities, such as:

- Schiff bases: Condensation with primary amines to form imines, which are themselves a class of biologically active compounds.[9]

- Chalcones: Claisen-Schmidt condensation with acetophenones to yield chalcones, which are known precursors to flavonoids and exhibit a wide range of pharmacological activities, including anticancer and anti-inflammatory properties.[10]
- Alcohols and Amines: Reduction of the aldehyde to an alcohol or conversion to an amine via reductive amination opens up further avenues for derivatization.

## Aldehyde Oxidase Inhibition

Isovanillin is a known selective inhibitor of aldehyde oxidase.[1] This enzyme plays a role in the metabolism of various xenobiotics. While the effect of the 3-O-(4-chlorobenzyl) substitution on this inhibitory activity has not been reported, it is a potential area of investigation. Modulation of drug-metabolizing enzymes is a key strategy in drug development to improve the pharmacokinetic profiles of co-administered drugs.

## Conclusion

**3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde** (CAS No. 423156-83-6) is a well-defined chemical entity with a straightforward and scalable synthetic route. Its structural characterization is firmly established by X-ray crystallography. While direct biological data for this specific molecule is limited in the public domain, its structural relationship to isovanillin and other biologically active benzylated ethers strongly suggests its potential as a valuable scaffold in medicinal chemistry, particularly in the development of novel antimicrobial agents. The versatile aldehyde functionality further enhances its utility as a key intermediate for the synthesis of a diverse range of potentially therapeutic compounds. This guide provides a solid foundation of chemical and synthetic knowledge to enable further research and development efforts centered on this promising molecule.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1606681/docs#an-in-depth-technical-guide-to-3-4-chlorobenzyl-oxy-4-methoxybenzaldehyde>]

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